Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18055466
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-8(5-7)16-6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
SMILES:
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid

CAS No.:

Cat. No.: VC18055466

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]oxyacetic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-8(5-7)16-6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Standard InChI Key SUFFQVADAGUVRO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C1)OCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . Discrepancies in earlier reports (e.g., C₁₂H₂₁NO₄) likely stem from typographical errors, as PubChem and vendor catalogs uniformly confirm the C₁₁H₁₉NO₅ formulation .

Stereochemical Configuration

The "rac" designation indicates a racemic mixture of the (1R,3R) and (1S,3S) enantiomers . This stereochemical complexity is critical for its interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles.

Functional Groups and Reactivity

  • Cyclobutyl Ring: A four-membered carbocycle introducing ring strain, which enhances reactivity in ring-opening or functionalization reactions.

  • Boc-Protected Amino Group: The tert-butoxycarbonyl group shields the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

  • Acetic Acid Moiety: Provides a carboxylate functional group for conjugation or salt formation, enhancing solubility in aqueous media .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]oxyacetic acid
Canonical SMILESCC(C)(C)OC(=O)NC1CC(C1)OCC(=O)O
InChIKeySUFFQVADAGUVRO-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

General Synthetic Route

While detailed protocols are proprietary, synthesis typically involves:

  • Cyclobutane Ring Formation: Via [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutyl core.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group to the amine using di-tert-butyl dicarbonate under basic conditions .

  • Etherification: Coupling the Boc-protected aminocyclobutanol with a bromoacetic acid derivative to install the acetic acid sidechain .

Reaction conditions (temperature, catalysts, and solvents) are tightly controlled to maximize yield and purity, which suppliers report as ≥95% .

Chemical Reactivity and Functionalization

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization . This step is pivotal in prodrug synthesis or peptide coupling.

Carboxylate Utilization

The acetic acid moiety participates in:

  • Esterification: Reaction with alcohols to form esters, improving lipid solubility.

  • Amide Bond Formation: Condensation with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes:

  • Ring-Opening Polymerization: In the presence of radical initiators, forming polycyclic structures.

  • Electrophilic Addition: Reactivity with halogens or epoxides at the ring’s unsaturated bonds.

Comparative Analysis with Structural Analogs

Analog 1: rac-(1R,3R)-3-{[(tert-Butoxy)Carbonyl]Amino}-1-Methanesulfonylcyclobutane-1-Carboxylic Acid

  • Structural Difference: Methanesulfonyl group replaces the acetic acid moiety.

  • Impact: Enhanced solubility and stability due to the sulfonyl group’s electron-withdrawing effects.

Analog 2: 2-((1R,3R)-3-((tert-Butoxy)Carbonyl)Amino)Cyclobutyl)Acetic Acid

  • Structural Difference: Lacks the ether oxygen, directly linking the cyclobutane to the acetic acid.

  • Impact: Reduced conformational flexibility and altered pharmacokinetics .

Table 2: Comparative Properties of Cyclobutane Derivatives

CompoundMolecular FormulaFunctional GroupsKey Applications
Target CompoundC₁₁H₁₉NO₅Boc-amine, ether, carboxylic acidPeptide synthesis, prodrugs
rac-(1R,3R)-3-Boc-Amino-1-Ms-CyclobutaneC₁₀H₁₇NO₅SBoc-amine, sulfonyl, carboxylic acidEnzyme inhibition
2-((1R,3R)-3-Boc-Amino)Cyclobutyl Acetic AcidC₁₁H₁₉NO₄Boc-amine, carboxylic acidDrug delivery systems

Challenges and Future Directions

Undocumented Physicochemical Data

Critical parameters like melting point, solubility, and logP remain uncharacterized, hindering formulation studies .

Enantiomeric Resolution

Separating the (1R,3R) and (1S,3S) enantiomers via chiral chromatography or enzymatic resolution could unlock stereospecific bioactivity .

In Vivo Profiling

Pharmacokinetic and toxicological studies are essential to evaluate therapeutic potential and safety .

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